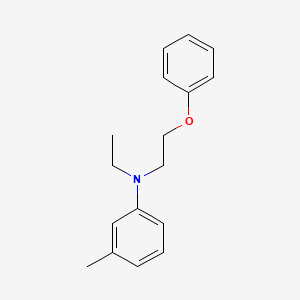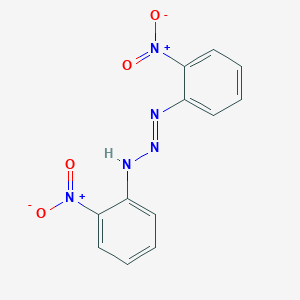![molecular formula C14H11AsO3 B14735487 (4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone CAS No. 7147-40-2](/img/structure/B14735487.png)
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone is an organic compound with a complex structure that includes both methoxy and oxoarsanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone typically involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenylarsine oxide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoarsanyl group to a different oxidation state.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced arsenic compounds.
Scientific Research Applications
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including inhibition of enzyme activity or alteration of cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical research.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)phenylmethanone: Lacks the oxoarsanyl group, making it less reactive in certain chemical reactions.
(4-Hydroxyphenyl)phenylmethanone: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
(4-Methoxyphenyl)acetic acid: Similar methoxy group but different overall structure and reactivity.
Uniqueness
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone is unique due to the presence of both methoxy and oxoarsanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology.
Properties
CAS No. |
7147-40-2 |
|---|---|
Molecular Formula |
C14H11AsO3 |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
(4-arsorosophenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H11AsO3/c1-18-13-8-4-11(5-9-13)14(16)10-2-6-12(15-17)7-3-10/h2-9H,1H3 |
InChI Key |
NFADCVNKOTVVFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


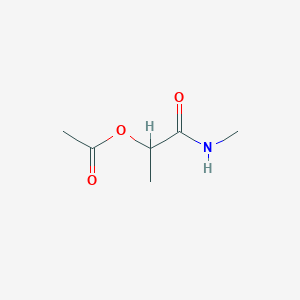
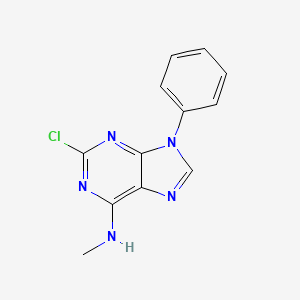
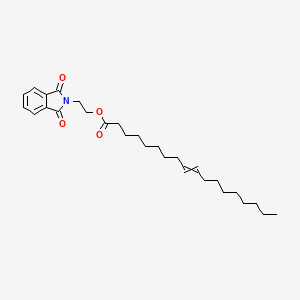

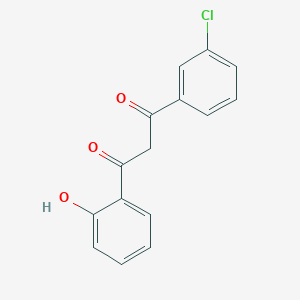
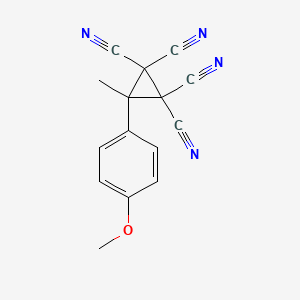
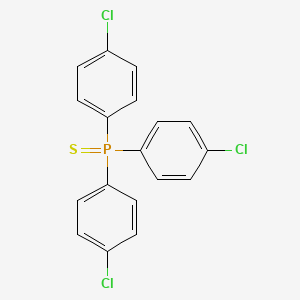
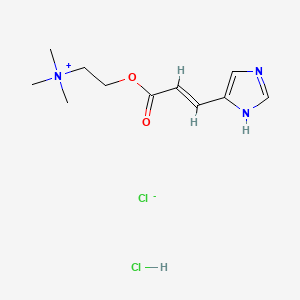
![3-[6-(Dimethylamino)hexylamino]propanenitrile](/img/structure/B14735453.png)
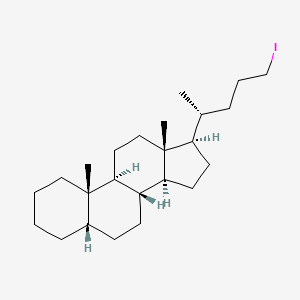
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)
